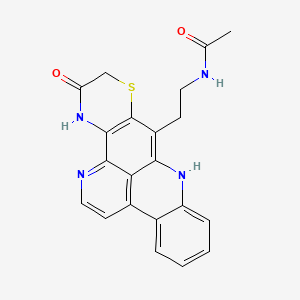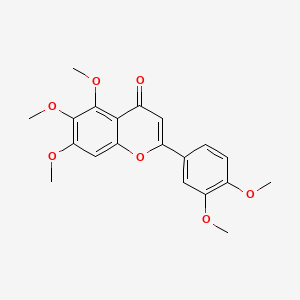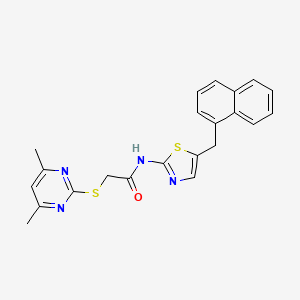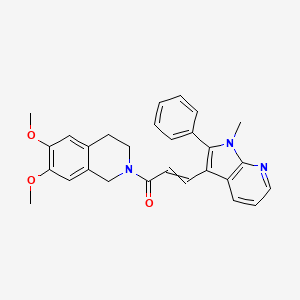
Solriamfetol
Vue d'ensemble
Description
Synthesis Analysis
Although the high-performance liquid chromatography analysis of commercial solriamfetol has revealed the presence of several impurities, their synthesis, structure elucidation, and chromatographic determination have not been reported yet .Molecular Structure Analysis
Solriamfetol is a phenylalanine derivative. Its IUPAC name is (2R)-2-amino-3-phenylpropylcarbamate . The molecular formula of Solriamfetol is C10H14N2O2 .Chemical Reactions Analysis
The chemical reactions of Solriamfetol are not well-documented in the literature. More research is needed to understand its chemical reactions .Physical And Chemical Properties Analysis
Solriamfetol has a molecular weight of 194.23 g/mol . It is a central nervous system drug that is used to treat excessive daytime sleepiness accompanied by narcolepsy or obstructive sleep apnea .Applications De Recherche Scientifique
Wake-Promoting Agent
Solriamfetol is a wake-promoting agent (WPA) approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea . The wake-promoting mechanism of solriamfetol may result from dopamine and norepinephrine reuptake inhibition .
Dopamine and Norepinephrine Reuptake Inhibition
The wake-promoting mechanism of solriamfetol may result from dopamine and norepinephrine reuptake inhibition . This mechanism has been further elucidated in preclinical pharmacology studies .
TAAR1 Agonist Activity
In vitro functional studies showed agonist activity of solriamfetol at human, mouse, and rat TAAR1 receptors . This TAAR1 agonist activity was unique to solriamfetol .
Potential 5-HT1A Agonist Activity
Preclinical studies have identified lower potency agonist activity at 5-HT1A receptors as potential pharmacological targets for solriamfetol, in addition to its activity as a DAT/NET inhibitor .
Improvement in Cognitive Performance
Solriamfetol has been shown to improve cognitive performance in a clinical study of OSA patients with cognitive impairment .
Treatment of Excessive Daytime Sleepiness in Narcolepsy or OSA
Real-world data describe solriamfetol treatment outcomes in narcolepsy or OSA patients who did and did not self-report anxiety/depression . Regardless of anxiety/depression, ESS scores improved, and most patients and physicians reported improved EDS .
Orientations Futures
Solriamfetol may be an effective alternative for managing ADHD in adults . It is currently approved in the United States for treating excessive daytime sleepiness in patients with narcolepsy or obstructive sleep apnea. In addition to its approved indication of excessive sleepiness, Solriamfetol is under development for certain other uses including the treatment of attention deficit hyperactivity disorder (ADHD), binge eating disorder, and circadian rhythm sleep disorders .
Mécanisme D'action
Target of Action
Solriamfetol, marketed under the brand name Sunosi, is a dopamine and norepinephrine reuptake inhibitor (DNRI) . Its primary targets are the sodium-dependent dopamine transporter and the sodium-dependent noradrenaline transporter . These transporters play a crucial role in the regulation of dopamine and norepinephrine levels in the synaptic cleft, which are essential for maintaining wakefulness .
Mode of Action
This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
Solriamfetol affects the biochemical pathways involving dopamine and norepinephrine. By inhibiting the reuptake of these neurotransmitters, Solriamfetol increases their availability in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling . These pathways play a critical role in regulating sleep-wake cycles .
Pharmacokinetics
Solriamfetol is readily absorbed and eliminated . The peak plasma concentration occurs at a median Tmax of 2 hours after oral administration . Its bioavailability is about 95%, and it undergoes minimal metabolism in humans . Approximately 95% of the dose is recovered as unchanged Solriamfetol in the urine .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by Solriamfetol leads to an increase in the synaptic concentrations of these neurotransmitters . This results in enhanced wakefulness and a reduction in excessive daytime sleepiness . Solriamfetol is indicated for the treatment of daytime sleepiness associated with narcolepsy or obstructive sleep apnea .
Action Environment
The action of Solriamfetol is influenced by various factors. For instance, ingestion of a high-fat meal can delay Tmax by about 1 hour . It can be taken with or without food . The drug’s effectiveness is also influenced by the patient’s health status, such as
Propriétés
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRAOBQFUDCSR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027926 | |
| Record name | Solriamfetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor. | |
| Record name | Solriamfetol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Solriamfetol | |
CAS RN |
178429-62-4 | |
| Record name | (2R)-2-Amino-3-phenylpropyl carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178429-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solriamfetol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solriamfetol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Solriamfetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLRIAMFETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)





